molecular formula C19H19N3O3 B14911475 N-benzyl-N-(2-hydroxyethyl)-2-(4-hydroxyphthalazin-1-yl)acetamide

N-benzyl-N-(2-hydroxyethyl)-2-(4-hydroxyphthalazin-1-yl)acetamide

Cat. No.: B14911475
M. Wt: 337.4 g/mol
InChI Key: RUVHZUJBVONOSM-UHFFFAOYSA-N
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Description

“N-benzyl-N-(2-hydroxyethyl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide” is a synthetic organic compound that belongs to the class of phthalazinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-benzyl-N-(2-hydroxyethyl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide” typically involves the following steps:

    Formation of the Phthalazinone Core: The phthalazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with phthalic anhydride under acidic conditions.

    Introduction of the Acetamide Group: The acetamide group can be introduced by reacting the phthalazinone core with chloroacetyl chloride in the presence of a base such as triethylamine.

    N-Benzylation and N-(2-Hydroxyethyl) Substitution: The final step involves the N-benzylation and N-(2-hydroxyethyl) substitution, which can be achieved by reacting the intermediate with benzyl chloride and 2-chloroethanol under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

“N-benzyl-N-(2-hydroxyethyl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide” can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the phthalazinone core can be reduced to form a hydroxyl group.

    Substitution: The benzyl and hydroxyethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions can be carried out using alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving phthalazinone derivatives.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of “N-benzyl-N-(2-hydroxyethyl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide” would depend on its specific biological target. Generally, phthalazinone derivatives can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Phthalazinone: The parent compound with a simpler structure.

    N-Benzylphthalazinone: Lacks the hydroxyethyl group.

    N-(2-Hydroxyethyl)phthalazinone: Lacks the benzyl group.

Uniqueness

“N-benzyl-N-(2-hydroxyethyl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide” is unique due to the presence of both benzyl and hydroxyethyl groups, which may confer distinct biological and chemical properties compared to its simpler analogs.

Properties

Molecular Formula

C19H19N3O3

Molecular Weight

337.4 g/mol

IUPAC Name

N-benzyl-N-(2-hydroxyethyl)-2-(4-oxo-3H-phthalazin-1-yl)acetamide

InChI

InChI=1S/C19H19N3O3/c23-11-10-22(13-14-6-2-1-3-7-14)18(24)12-17-15-8-4-5-9-16(15)19(25)21-20-17/h1-9,23H,10-13H2,(H,21,25)

InChI Key

RUVHZUJBVONOSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CCO)C(=O)CC2=NNC(=O)C3=CC=CC=C32

Origin of Product

United States

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